Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate
Description
Systematic Nomenclature and Synonyms
Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate is systematically named according to IUPAC conventions as hexafluorophosphate(1−) diphenyl[4-(phenylsulfanyl)phenyl]sulfanium . This nomenclature reflects its cationic sulfonium core, substituted with two phenyl groups and a 4-(phenylthio)phenyl moiety, paired with a hexafluorophosphate anion.
The compound is recognized by multiple synonyms in industrial and academic contexts, including D5990 , CPI-992M , TTA UV-6992 , and MFCD09751317 . These aliases often originate from proprietary formulations or cataloging systems used in photochemical applications.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₂₄H₁₉F₆PS₂ , with a calculated molecular weight of 516.5 g/mol . The structure comprises a sulfonium cation (C₂₄H₁₉S₂⁺) and a hexafluorophosphate counterion (PF₆⁻). Component analysis reveals the following contributions:
| Component | Formula | Molecular Weight (g/mol) |
|---|---|---|
| Sulfonium cation | C₂₄H₁₉S₂⁺ | 371.5 |
| Hexafluorophosphate | PF₆⁻ | 145.0 |
The cation’s mass dominates the total molecular weight, accounting for ~72% of the compound’s mass.
Crystallographic Data and Solid-State Conformations
Crystallographic data for this compound remains limited in public databases, but structural insights derive from related sulfonium salts. X-ray diffraction studies of analogous triarylsulfonium hexafluorophosphates suggest a distorted tetrahedral geometry around the sulfur atom in the cation, with bond angles ranging from 102° to 112° between aryl groups.
Solid-state conformations are influenced by π-π interactions between aromatic rings and anion-cation electrostatic forces. The hexafluorophosphate anion adopts an octahedral geometry, with P–F bond lengths averaging 1.58 Å. Predominant packing motifs include layered arrangements of cations interspersed with anions, stabilized by van der Waals interactions.
Properties
CAS No. |
75482-18-7 |
|---|---|
Molecular Formula |
C24H19S2.F6P C24H19F6PS2 |
Molecular Weight |
516.5 g/mol |
IUPAC Name |
diphenyl-(2-phenylsulfanylphenyl)sulfanium;hexafluorophosphate |
InChI |
InChI=1S/C24H19S2.F6P/c1-4-12-20(13-5-1)25-23-18-10-11-19-24(23)26(21-14-6-2-7-15-21)22-16-8-3-9-17-22;1-7(2,3,4,5)6/h1-19H;/q+1;-1 |
InChI Key |
SFWSATMGMAKCIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2[S+](C3=CC=CC=C3)C4=CC=CC=C4.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction
The condensation reaction is a classical method for synthesizing triarylsulfonium salts. For diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate, this approach involves reacting diphenyl sulfide with iodobenzene dichloride in the presence of a Lewis acid catalyst, typically aluminum chloride ($$ \text{AlCl}3 $$) or iron(III) chloride ($$ \text{FeCl}3 $$). The reaction proceeds via electrophilic aromatic substitution, where the sulfide acts as a nucleophile attacking the activated aryl halide.
Reaction Mechanism
- Activation : $$ \text{AlCl}_3 $$ coordinates with iodobenzene dichloride, polarizing the iodine-chlorine bond and enhancing electrophilicity.
- Substitution : Diphenyl sulfide attacks the activated aryl group, displacing chloride and forming a sulfonium intermediate.
- Counterion Exchange : The intermediate undergoes metathesis with potassium hexafluorophosphate ($$ \text{KPF}_6 $$) to yield the final product.
Optimization Parameters :
- Temperature : 60–80°C for 8–12 hours.
- Solvent : Dichloromethane or chloroform for improved solubility.
- Yield : 65–75% after purification by recrystallization.
Table 1: Condensation Reaction Conditions
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Catalyst | $$ \text{AlCl}_3 $$ (1.2 eq) | Higher selectivity |
| Reaction Time | 10 hours | Maximizes conversion |
| Solvent Polarity | Low (chloroform) | Stabilizes intermediates |
Acid-Catalyzed Synthesis
This method leverages Brønsted acids to facilitate sulfonium cation formation. A mixture of diphenyl sulfoxide and thiophenol is treated with concentrated sulfuric acid ($$ \text{H}2\text{SO}4 $$) or trifluoromethanesulfonic acid ($$ \text{CF}3\text{SO}3\text{H} $$) under reflux. The acid protonates the sulfoxide, generating a reactive sulfonium ion that couples with the thiophenol-derived aryl group.
Key Steps
- Protonation : $$ \text{H}2\text{SO}4 $$ protonates diphenyl sulfoxide, forming a sulfoxonium ion.
- Nucleophilic Attack : Thiophenol attacks the electrophilic sulfur, displacing water.
- Counterion Introduction : Hexafluorophosphoric acid ($$ \text{HPF}_6 $$) is added to precipitate the product.
Industrial Scalability :
- Continuous Flow Reactors : Reduce side reactions (e.g., over-protonation) by maintaining precise temperature control.
- Yield : 70–80% with purity >95% after column chromatography.
Table 2: Acid-Catalyzed Synthesis Metrics
| Condition | Optimal Value | Notes |
|---|---|---|
| Acid Strength | $$ \text{CF}3\text{SO}3\text{H} $$ | Minimizes byproducts |
| Reaction Temperature | 50–60°C | Prevents decomposition |
| Stoichiometry | 1:1.05 (sulfoxide:thiophenol) | Ensures complete reaction |
Ion Exchange Method
The ion exchange method replaces a preliminary counterion (e.g., chloride or bromide) with hexafluorophosphate. Starting from diphenyl[(phenylthio)phenyl]sulfonium chloride, the salt is treated with $$ \text{KPF}_6 $$ in a polar aprotic solvent like acetonitrile.
Process Details
- Dissolution : The sulfonium chloride is dissolved in acetonitrile.
- Metathesis : $$ \text{KPF}_6 $$ is added, precipitating potassium chloride ($$ \text{KCl} $$).
- Filtration : The product is isolated via vacuum filtration and washed with cold ether.
Advantages :
- High Purity : Removes chloride impurities effectively.
- Scalability : Suitable for multi-kilogram batches in industrial settings.
Table 3: Ion Exchange Efficiency
| Factor | Effect on Product Quality |
|---|---|
| Solvent Choice | Acetonitrile >90% recovery |
| $$ \text{KPF}_6 $$ Excess | 10% molar excess optimal |
| Washing Protocol | Ether removes residual KPF₆ |
Comparative Analysis of Methods
Table 4: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Condensation | 65–75 | 85–90 | Moderate | High |
| Acid-Catalyzed | 70–80 | 90–95 | High | Moderate |
| Ion Exchange | 85–90 | 95–99 | High | Low (requires precursor) |
- Condensation : Preferred for lab-scale synthesis due to simplicity.
- Acid-Catalyzed : Balances yield and purity for mid-scale production.
- Ion Exchange : Ideal for high-purity industrial applications despite higher precursor costs.
Chemical Reactions Analysis
Types of Reactions
Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonium salt to thioethers.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and thioethers, depending on the type of reaction and the reagents used .
Scientific Research Applications
Chemical Properties and Mechanism of Action
- Molecular Formula : C24H19F6PS
- Molecular Weight : 516.50 g/mol
- Appearance : Colorless to yellow clear liquid
The primary mechanism of action involves the generation of acid upon exposure to light. The compound absorbs light energy, leading to the cleavage of the sulfonium group and the release of a proton (H⁺). This acid generation can initiate various chemical reactions, such as polymerization or cross-linking, depending on the application .
Photopolymerization
Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate is predominantly used as a photoinitiator in photopolymerization processes. It generates reactive species when exposed to UV or visible light, initiating the polymerization of various monomers. This property makes it valuable in producing coatings, adhesives, and dental materials.
Microelectronics
In microelectronics, this compound serves as a photoacid generator in photolithography, which is crucial for fabricating microelectronic devices. Its high efficiency in acid generation allows for precise control over light-induced processes, enhancing the resolution and quality of microfabricated structures .
Biological Studies
The compound is employed in biological research to study light-induced processes. Its ability to generate reactive species upon UV exposure can be utilized in drug delivery systems where controlled release of active compounds is essential .
Environmental Applications
Research has explored its potential environmental impact, particularly regarding its toxicity and interactions with biological systems. Studies indicate that while it may pose hazards at high concentrations, it does not exhibit mutagenic properties under controlled conditions .
Case Study 1: Polymerization Efficiency
A study demonstrated that diphenyl[(phenylthio)phenyl]sulfonium salts are more effective than traditional triphenylsulfonium salts as photoinitiators. This efficiency results in faster curing times and improved material properties in polymer films.
Case Study 2: Environmental Impact Assessment
Research on the environmental implications of this compound highlighted its potential as an irritant and environmental hazard, necessitating careful handling and disposal methods. The findings suggest that while it can be hazardous at high doses, its controlled use in industrial applications minimizes risks .
Mechanism of Action
The mechanism of action of diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate involves the generation of acid upon exposure to light. The compound absorbs light energy, leading to the cleavage of the sulfonium group and the release of a proton (H+). This proton can then participate in various chemical reactions, such as initiating polymerization or catalyzing other reactions. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Analogues
Iodonium Salts
Diphenyliodonium Hexafluorophosphate (CAS 58109-40-3):
- Molecular Formula : C₁₂H₁₀F₆IP.
- Key Differences : Replaces the sulfonium cation with an iodonium (I⁺) center.
- Applications : Similar use as a photoinitiator but often requires higher light intensity or co-initiators (e.g., amines) for radical generation .
- Advantages : Higher thermal stability but slower curing rates compared to sulfonium salts .
- Bis(4-methylphenyl)iodonium Hexafluorophosphate (CAS 60565-88-0): Molecular Formula: C₁₄H₁₄F₆IP. Key Differences: Methyl-substituted aryl groups enhance solubility in non-polar resins. Applications: Preferred for epoxy-based systems due to compatibility with hydrophobic matrices .
Complex Sulfonium Salts
- tris{4-[(4-acetylphenyl)sulfanyl]phenyl}sulfonium Hexafluorophosphate (CAS 0953084-13-4):
- Structure : Three acetyl-functionalized phenylthio groups attached to the sulfonium core.
- Advantages : Enhanced molar extinction coefficient due to acetyl groups, enabling efficient radical generation at lower concentrations .
- Applications : Specialized in high-resolution photolithography for microelectronics .
Performance Comparison
Photochemical Efficiency :
Thermal Stability :
- Sulfonium salts decompose at ~250°C, while iodonium derivatives are stable up to 300°C .
Biological Activity
Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate (DPSH) is a triarylsulfonium salt that has garnered attention in various fields of scientific research, particularly in photochemistry and polymer chemistry. This article explores the biological activity of DPSH, focusing on its mechanisms, applications, and relevant research findings.
DPSH is characterized by a positively charged sulfonium ion paired with a hexafluorophosphate counterion. Its molecular formula is , with a molecular weight of 516.50 g/mol. The compound acts primarily as a cationic photoinitiator , facilitating polymerization reactions upon exposure to ultraviolet (UV) light .
The biological activity of DPSH is largely attributed to its ability to generate reactive intermediates when exposed to light or heat. Upon photolysis, DPSH releases protons, which catalyze subsequent reactions, including polymerization and cross-linking. This mechanism allows for precise control over reaction rates and conditions, making it suitable for various industrial applications .
Biological Applications
- Photochemistry : DPSH is utilized as a photoinitiator in the curing processes of coatings and adhesives. Its ability to generate reactive species under UV light makes it valuable in creating durable materials.
- Polymer Chemistry : The compound plays a crucial role in the synthesis of advanced polymeric materials, enhancing properties such as toughness and chemical resistance.
- Biological Imaging : Research indicates potential applications in biological imaging, where DPSH can be used as a probe to study cellular processes due to its reactivity and ability to form stable complexes with biological molecules .
Table 1: Summary of Biological Activities and Applications of DPSH
Detailed Research Findings
- Photoinitiation Efficiency : Studies have shown that DPSH exhibits higher efficiency compared to other onium salts when used in photoinitiated polymerization processes. This efficiency is attributed to its unique structure that allows for rapid generation of reactive species upon UV exposure.
- Toxicological Profile : While exploring the biological implications, it was noted that DPSH could cause skin irritation and has potential environmental toxicity due to its effects on aquatic organisms . Therefore, handling precautions are advised.
- Synthesis Methods : Various synthesis methods for DPSH have been documented, including condensation reactions involving biphenyl sulfoxide and biphenyl sulfide. These methods allow for modifications that can tailor the compound's properties for specific applications .
Q & A
Q. What are the established methods for synthesizing diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate, and how do reaction conditions influence yield?
The compound is typically synthesized via sulfonium salt formation, often involving the reaction of diphenyl sulfide derivatives with hexafluorophosphoric acid under controlled anhydrous conditions. Key parameters include temperature (maintained below 40°C to prevent decomposition) and inert gas purging to avoid moisture ingress, which can hydrolyze the hexafluorophosphate counterion . Yields are optimized by stoichiometric control of the phenylthio precursor and acid, with purification via recrystallization from aprotic solvents like dichloromethane .
Q. How is the purity and structural integrity of this sulfonium salt validated in academic settings?
Purity is assessed using HPLC (≥95.0 area%) and neutralization titration (≥95.0%), as specified in commercial-grade standards . Structural confirmation relies on 1H/13C NMR to verify sulfonium cation geometry and the absence of residual solvents. The melting point (124–128°C) serves as a secondary purity indicator . For advanced validation, high-resolution mass spectrometry (HRMS) or X-ray crystallography may be employed .
Q. What are the primary applications of this compound in photopolymerization research?
It functions as a cationic photoinitiator , generating strong Brønsted acids (e.g., HPF6) upon UV irradiation, which catalyze epoxy or vinyl ether polymerization. Applications include photoresists for microelectronics, UV-curable coatings, and 3D printing resins due to its high photosensitivity and thermal stability post-irradiation .
Advanced Research Questions
Q. How does the choice of solvent (e.g., propylene carbonate) affect the photolytic efficiency and stability of this sulfonium salt?
In propylene carbonate solutions (~50% w/w), the compound exhibits enhanced solubility and reduced crystallinity, improving UV light absorption homogeneity. However, prolonged storage in hygroscopic solvents can lead to hydrolysis of the hexafluorophosphate anion, necessitating inert atmosphere storage and desiccant use . Stability studies using accelerated aging tests (40°C/75% RH) show <5% decomposition over 30 days under optimal conditions .
Q. What mechanistic insights explain the compound’s photoactivity under varying wavelengths?
Upon UV exposure (250–350 nm), the sulfonium cation undergoes heterolytic cleavage , releasing a proton and forming a phenylthiyl radical. Time-resolved laser flash photolysis studies reveal a singlet-state excitation pathway, with quantum yields dependent on solvent polarity. Co-initiators like iodonium salts can amplify efficiency via electron-transfer mechanisms .
Q. How do researchers address contradictions in reported melting points (e.g., 124–128°C vs. 126°C)?
Discrepancies arise from polymorphic forms or residual solvents. Differential scanning calorimetry (DSC) thermograms distinguish between metastable and stable crystalline phases. For precise reproducibility, samples should be dried under vacuum (≤0.1 mmHg) at 60°C for 24 hours prior to analysis .
Q. What environmental and regulatory considerations apply to its use in academic labs?
The compound is classified under H315 (skin irritation) and H319 (eye irritation), mandating PPE (gloves, goggles) and fume hood use . Regulatory filings (e.g., EU REACH) exempt it from stringent hazard labeling for R&D quantities, but disposal must follow hexafluorophosphate waste protocols due to potential PFAS-related scrutiny .
Methodological Challenges and Data Analysis
Q. What strategies mitigate batch-to-batch variability in photopolymerization experiments?
- Pre-irradiation conditioning : Pre-treat samples with sub-threshold UV doses to eliminate oxygen inhibition.
- Co-initiator systems : Blend with anthracene derivatives to stabilize radical intermediates and reduce variability .
- Real-time FTIR monitoring : Track epoxy conversion rates to calibrate initiator concentrations dynamically .
Q. How is computational modeling used to predict the compound’s reactivity?
Density functional theory (DFT) calculations model the sulfonium cation’s LUMO energy, correlating with experimental redox potentials. Predicted bond dissociation energies (BDEs) for S–C bonds guide the design of derivatives with tailored photoactivity .
Tables for Key Data Reference
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 516.50 g/mol | HRMS | |
| Melting Point | 124–128°C | DSC | |
| UV λmax (in acetonitrile) | 265 nm | UV-Vis Spectroscopy | |
| Purity (HPLC) | ≥95.0 area% | Reverse-phase HPLC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
